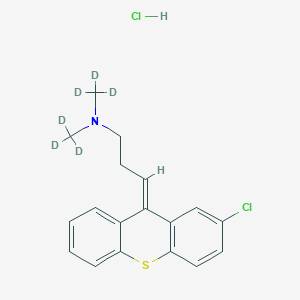
BISMUTH HEXAFLUOROPENTANEDIONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth compounds, including Bismuth Hexafluoropentanedionate, have been extensively researched for their diverse chemical and physical properties. These compounds are synthesized using various methods and have applications in catalysis, materials science, and organic synthesis due to their unique structural and electronic characteristics.
Synthesis Analysis
Bismuth Hexafluoropentanedionate can be synthesized through hydrothermal methods, among other processes, which facilitate the formation of cationic bismuthate clusters. These methods involve mild conditions and yield compounds with distinct geometries and properties (Rogow et al., 2010).
Molecular Structure Analysis
The molecular structure of Bismuth Hexafluoropentanedionate and related compounds is characterized by X-ray diffraction, revealing coordination polyhedra around bismuth atoms. These structures often exhibit asymmetric coordination environments, contributing to the compound's reactivity and properties (Reiss et al., 1995).
Chemical Reactions and Properties
Bismuth compounds participate in various chemical reactions, demonstrating strong fluorinating agent properties and engaging in reactions such as the reduction with hydrogen and fluorination reactions with elements and compounds (Fischer & Rudzitis, 1959). They are also used as catalysts in organic synthesis, showcasing their versatility in facilitating chemical transformations (Gaspard-Iloughmane & Roux, 2004).
Physical Properties Analysis
The physical properties of Bismuth Hexafluoropentanedionate, such as melting points, vapor pressure, and crystal structure, are investigated to understand their phase behavior and stability under different conditions. These properties are crucial for their application in materials science and catalysis (Miura et al., 2010).
Chemical Properties Analysis
Bismuth Hexafluoropentanedionate exhibits unique chemical properties, including redox behavior and coordination chemistry. The compound's ability to form various coordination complexes with transition metals highlights its potential as a precursor for the synthesis of advanced materials (Dikarev et al., 2005).
Aplicaciones Científicas De Investigación
Nanotechnology and Medicine
Bismuth compounds, including hexafluoropentanedionate derivatives, are increasingly being utilized in nanotechnology and medicine due to their unique properties. Recent trends indicate their potential in cancer chemo- and radiotherapy, offering new directions for future research. Bismuth-based nanoparticles have shown promise in enhancing therapeutic efficacy in advanced radiotherapy and are being explored for their potent anticancer properties (Kowalik, Masternak, & Barszcz, 2019).
Photonic Materials
Advances in bismuth-activated photonic materials have been significant, with bismuth demonstrating smart optically active centers in various host materials. These materials have found applications in telecommunication, biomedicine, white light illumination, and lasers, highlighting the versatility of bismuth in the photonic sector (Sun, Zhou, & Qiu, 2014).
Electronic Devices
Research on the electronic structure of bismuth compounds, facilitated by high-energy resolution X-ray spectroscopy, has provided insights into their use in superconductors, catalysts, and optical devices. These studies have helped in understanding the influence of the electronic structure and local environment on the properties of bismuth compounds (Mistonov et al., 2018).
Organic Synthesis
Bismuth(III) triflate, a derivative closely related to bismuth hexafluoropentanedionate, exemplifies the catalytic capabilities of bismuth compounds in organic synthesis, providing a green and efficient alternative for various chemical reactions. This highlights the environmental benefits and the versatile catalytic applications of bismuth compounds in organic chemistry (Gaspard-Iloughmane & Roux, 2004).
Environmental Applications
Bismuth-based photocatalysts have shown superior performance in the degradation of persistent organic pollutants, surpassing traditional materials like titanium dioxide. This emphasizes the role of bismuth compounds in environmental remediation and their potential in addressing pollution (Bacha et al., 2019).
Safety And Hazards
Direcciones Futuras
Bismuth-based compounds have been extensively explored in biomedical applications due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . Future research may focus on the potential use of bismuth complexes in biomedicine .
Propiedades
Número CAS |
142617-56-9 |
|---|---|
Nombre del producto |
BISMUTH HEXAFLUOROPENTANEDIONATE |
Fórmula molecular |
C15H3BiF18O6 |
Peso molecular |
830.13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)
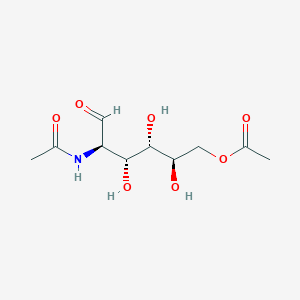
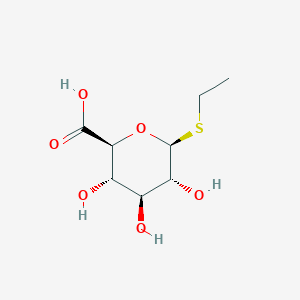
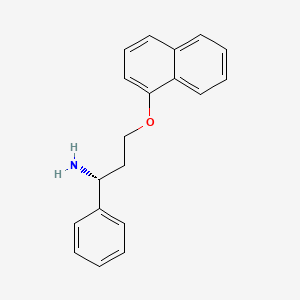
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
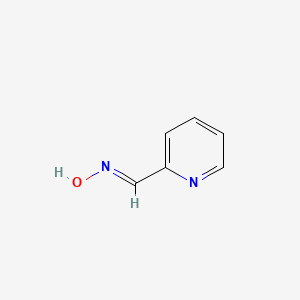
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
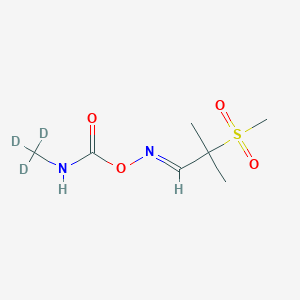
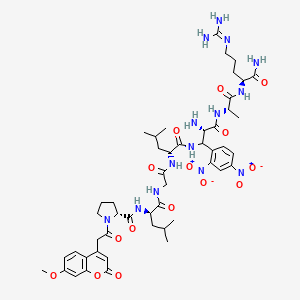
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
